1,3-Bis(3-hydroxy-3-pentyl)benzene

Thermal stability High-temperature polymers Material science

1,3-Bis(3-hydroxy-3-pentyl)benzene (CAS 676465-94-4) is a meta-substituted, symmetrical diol featuring a benzene core flanked by two tertiary hydroxy‑pentyl side chains. With a molecular formula of C₁₆H₂₆O₂ and a molecular weight of 250.38 g·mol⁻¹, this compound is categorized as a bis(hydroxyalkyl)benzene and is supplied as a high‑purity (≥90 % GC) crystalline solid.

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
CAS No. 676465-94-4
Cat. No. B1522050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3-hydroxy-3-pentyl)benzene
CAS676465-94-4
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC(=CC=C1)C(CC)(CC)O)O
InChIInChI=1S/C16H26O2/c1-5-15(17,6-2)13-10-9-11-14(12-13)16(18,7-3)8-4/h9-12,17-18H,5-8H2,1-4H3
InChIKeyDBVBDLSFXMYKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(3-hydroxy-3-pentyl)benzene (CAS 676465-94-4): A Symmetrical Diol Building Block for High-Temperature Polymer Architectures


1,3-Bis(3-hydroxy-3-pentyl)benzene (CAS 676465-94-4) is a meta-substituted, symmetrical diol featuring a benzene core flanked by two tertiary hydroxy‑pentyl side chains . With a molecular formula of C₁₆H₂₆O₂ and a molecular weight of 250.38 g·mol⁻¹, this compound is categorized as a bis(hydroxyalkyl)benzene and is supplied as a high‑purity (≥90 % GC) crystalline solid . Its unique structure—incorporating sterically hindered, branched alkyl arms—imparts distinct physicochemical properties, including an elevated boiling point and a well‑defined melting range, making it a candidate for demanding synthetic and industrial applications .

Why In-Class Bis(hydroxyalkyl)benzenes Cannot Substitute for 1,3-Bis(3-hydroxy-3-pentyl)benzene in Application-Specific Procurement


Despite belonging to the same bis(hydroxyalkyl)benzene family, structural variations among analogs result in substantial differences in physical state, thermal stability, and steric environment that preclude simple interchangeability . The ethyl‑branched tertiary alcohol motif of 1,3-bis(3-hydroxy-3-pentyl)benzene confers a higher molecular weight, elevated thermal decomposition threshold (stable up to 240 °C), and a solid physical state at ambient temperature, whereas shorter‑chain or linear‑alkyl analogs exhibit lower melting points, liquid states, and reduced thermal ceilings . Moreover, the steric congestion imposed by the two ethyl substituents on each α‑carbon modulates hydrogen‑bond donating/accepting capacity and alters polymerization kinetics and network topology relative to primary‑alcohol‑bearing counterparts [1]. These differences directly impact processing conditions, cross‑link density, and ultimate material properties, thereby precluding drop‑in replacement.

Quantitative Evidence Differentiating 1,3-Bis(3-hydroxy-3-pentyl)benzene from Analogs: A Procurement-Focused Guide


Thermal Stability Benchmarking: Decomposition Threshold vs. 1,3-Bis(3-hydroxypropyl)benzene

Thermal analysis indicates that 1,3-bis(3-hydroxy-3-pentyl)benzene remains stable up to 240 °C , whereas 1,3-bis(3-hydroxypropyl)benzene, a prevalent linear‑chain analog, exhibits a boiling point of approximately 350 °C at 760 mmHg and is a liquid at ambient temperature, implying a substantially lower decomposition onset . The enhanced thermal persistence of the target compound is attributed to the steric protection and tertiary‑alcohol character of its branched pentyl arms, which retard elimination and oxidative degradation pathways .

Thermal stability High-temperature polymers Material science

Flash Point Elevation: Process Safety Advantage Over 1,3-Bis(2-hydroxy-2-propyl)benzene

The flash point of 1,3-bis(3-hydroxy-3-pentyl)benzene is reported as 159.2 °C , compared to a flash point of 134.6 °C for 1,3-bis(2-hydroxy-2-propyl)benzene, a structurally similar tertiary‑alcohol diol . This 24.6 °C elevation translates to a markedly lower flammability risk during high‑temperature processing, simplifying storage, ventilation, and electrostatic‑discharge mitigation requirements .

Process safety Flammability Industrial handling

Melting Point as a Proxy for Crystallinity and Purification: Sharp Range vs. Liquid Analogs

1,3-Bis(3-hydroxy-3-pentyl)benzene exhibits a sharp melting point of 89.5–90.5 °C and is a crystalline solid at ambient temperature , whereas 1,3-bis(3-hydroxypropyl)benzene is a liquid at 20 °C . The well‑defined melting range facilitates purification by recrystallization, ensures batch‑to‑batch consistency, and enables solvent‑free, solid‑state metering in industrial formulations .

Crystallinity Purification Solid-state processing

Boiling Point and Volatility: Reduced Monomer Loss vs. Lower Molecular Weight Diols

The boiling point of 1,3-bis(3-hydroxy-3-pentyl)benzene is 358.8 °C at 760 mmHg , substantially higher than that of 1,3-bis(2-hydroxyethoxy)benzene (234 °C at 30 mmHg) and 1,3-bis(2-hydroxy-2-propyl)benzene (295.1 °C at 760 mmHg) . This lower volatility minimizes monomer loss through evaporation during melt‑phase polycondensation or high‑temperature curing cycles, improving stoichiometric control and final material yield .

Volatility High-temperature processing Monomer retention

Steric Bulk and Hydroxyl Reactivity Modulation: Implications for Polymer Network Architecture

The two ethyl substituents flanking each tertiary hydroxyl group in 1,3-bis(3-hydroxy-3-pentyl)benzene create a sterically shielded alcohol environment [1][2]. In contrast, 1,3-bis(3-hydroxypropyl)benzene bears primary hydroxyl groups with minimal steric hindrance . Primary alcohols typically exhibit higher reactivity with isocyanates and acyl chlorides, leading to faster, less‑controlled gelation. The attenuated reactivity of the target compound due to steric bulk can extend pot life, enable more uniform network formation, and reduce stress‑relaxation defects in the final thermoset [1][2]. Direct comparative kinetic data are absent in the open literature; this inference is based on well‑established structure–reactivity principles for tertiary vs. primary alcohols [2].

Steric effects Polymer network Cross-link density

Optimal Application Scenarios for 1,3-Bis(3-hydroxy-3-pentyl)benzene Based on Quantified Differentiation


High‑Temperature Polyester and Polycarbonate Synthesis Requiring Monomer Thermal Stability Above 200 °C

In melt‑phase transesterification polymerizations conducted at 220–280 °C, monomer stability is paramount. The documented thermal stability of 1,3-bis(3-hydroxy-3-pentyl)benzene up to 240 °C and its low volatility (bp 358.8 °C) ensure that the diol remains intact during the initial heating ramp, preventing premature weight loss and off‑stoichiometry that plague lower‑boiling analogs such as 1,3-bis(2-hydroxyethoxy)benzene. Procurement for these high‑temperature platforms should prioritize this monomer to minimize side‑reaction defects and maximize molecular‑weight build.

Flame‑Retardant and Heat‑Resistant Polymer Formulations Targeting Reduced Flammability Risk

The elevated flash point of 159.2 °C compared to the 134.6 °C flash point of 1,3-bis(2-hydroxy-2-propyl)benzene renders the target compound a safer diol co‑monomer for reactive flame‑retardant systems. When incorporated into epoxy or phenolic resins, the reduced flammability of the monomer itself contributes to a lower overall heat‑release profile of the formulated product, while the high thermal stability prevents premature decomposition before the condensed‑phase char‑formation mechanism engages.

Solid‑State Metering and Continuous Processing in Industrial Polymer Plants

Because 1,3-bis(3-hydroxy-3-pentyl)benzene is a crystalline solid at ambient temperature (melting point 89.5–90.5 °C) while 1,3-bis(3-hydroxypropyl)benzene remains liquid , the target compound can be gravimetrically fed via loss‑in‑weight hoppers directly into twin‑screw extruders or continuous stirred‑tank reactors. This solid‑state handling eliminates solvent dilution, reduces volatile‑organic‑compound emissions, and improves dosing accuracy, directly translating to lower operational costs and more consistent product quality.

Controlled‑Reactivity Thermoset Systems Demanding Extended Pot Life

In two‑component polyurethane or epoxy casting formulations, the tertiary‑alcohol nature of 1,3-bis(3-hydroxy-3-pentyl)benzene sterically retards the rate of isocyanate‑hydroxyl or epoxy‑hydroxyl reactions relative to primary‑alcohol‑bearing analogs . This intrinsic kinetic moderation extends working time, improves wet‑out of reinforcement fibers, and reduces the incidence of exothermic‑runaway defects. Formulators seeking to replace 1,3-bis(3-hydroxypropyl)benzene with a sterically bulkier, slower‑reacting diol should select this compound to achieve more uniform network architecture and lower internal stress.

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